5-cyclopropyl-2-(4-(4-(trifluoromethyl)benzoyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
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Description
5-cyclopropyl-2-(4-(4-(trifluoromethyl)benzoyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a useful research compound. Its molecular formula is C20H19F3N6O2 and its molecular weight is 432.407. The purity is usually 95%.
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Biological Activity
5-cyclopropyl-2-(4-(4-(trifluoromethyl)benzoyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a complex compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological profiles, mechanisms of action, and various biological activities based on recent research findings.
Chemical Structure and Properties
The compound features a unique combination of a triazolo-pyrimidine core and a piperazine moiety, which are known to enhance biological activity through various mechanisms. The trifluoromethyl group is also significant for increasing lipophilicity and potentially enhancing binding affinity to biological targets.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of 1,2,4-triazoles have shown promising results in inhibiting cancer cell proliferation. A study highlighted that triazolo-pyrimidines demonstrated moderate to high anticancer activity against several cancer cell lines, including lung and breast cancer cells . The mechanism often involves the inhibition of specific kinases associated with cancer progression.
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Studies on related triazole compounds have revealed their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as antifungal activities against Candida albicans and Aspergillus fumigatus . The incorporation of the piperazine ring is thought to enhance interactions with microbial targets.
Enzyme Inhibition
Enzyme inhibition is another critical aspect of the biological activity of this compound. Similar compounds have been reported to exhibit strong inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases like Alzheimer's . The presence of the piperazine moiety is crucial for binding to the active site of these enzymes.
Case Studies
- Anticancer Study : A derivative of the compound was tested against A549 lung cancer cells, showing a half-maximal inhibitory concentration (IC50) value significantly lower than many existing treatments. This suggests a potent effect on cell proliferation and migration pathways .
- Antimicrobial Screening : In vitro studies demonstrated that related triazole compounds exhibited up to 16 times more potency against drug-resistant strains compared to traditional antibiotics. This highlights the potential for developing new antimicrobial agents based on this chemical framework .
- Enzyme Inhibition Assays : Various synthesized derivatives were evaluated for their ability to inhibit AChE and urease. The results indicated strong inhibitory activity across several tested compounds, suggesting that modifications in the piperazine and triazole structures can lead to enhanced pharmacological effects .
Data Tables
Properties
IUPAC Name |
5-cyclopropyl-2-[4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N6O2/c21-20(22,23)14-5-3-13(4-6-14)17(31)27-7-9-28(10-8-27)19-25-18-24-15(12-1-2-12)11-16(30)29(18)26-19/h3-6,11-12H,1-2,7-10H2,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBIVOXJAPTGJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N3C(=N2)N=C(N3)N4CCN(CC4)C(=O)C5=CC=C(C=C5)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.